molecular formula C21H12ClNO4 B14337724 (3-Chlorobenzoyl) acridine-9-carboperoxoate CAS No. 109392-91-8

(3-Chlorobenzoyl) acridine-9-carboperoxoate

Cat. No.: B14337724
CAS No.: 109392-91-8
M. Wt: 377.8 g/mol
InChI Key: BRQHESDGSLDBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorobenzoyl) acridine-9-carboperoxoate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 3-chlorobenzoyl group and an acridine-9-carboperoxoate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of (3-Chlorobenzoyl) acridine-9-carboperoxoate typically involves the following steps:

    Formation of 3-Chlorobenzoyl Chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of Acridine-9-Carboxylic Acid: Acridine-9-carboxylic acid can be synthesized through various methods, including the oxidation of acridine with potassium permanganate.

    Coupling Reaction: The final step involves the coupling of 3-chlorobenzoyl chloride with acridine-9-carboxylic acid in the presence of a base such as pyridine to form this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3-Chlorobenzoyl) acridine-9-carboperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Chlorobenzoyl) acridine-9-carboperoxoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other acridine derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chlorobenzoyl) acridine-9-carboperoxoate involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also interact with other molecular targets and pathways, contributing to its biological activities.

Comparison with Similar Compounds

(3-Chlorobenzoyl) acridine-9-carboperoxoate can be compared with other acridine derivatives, such as:

    Acriflavine: Known for its antibacterial and antimalarial properties.

    Proflavine: Used as an antiseptic and disinfectant.

    Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other acridine derivatives.

Properties

CAS No.

109392-91-8

Molecular Formula

C21H12ClNO4

Molecular Weight

377.8 g/mol

IUPAC Name

(3-chlorobenzoyl) acridine-9-carboperoxoate

InChI

InChI=1S/C21H12ClNO4/c22-14-7-5-6-13(12-14)20(24)26-27-21(25)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1-12H

InChI Key

BRQHESDGSLDBFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)OOC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.